molecular formula C16H26N2 B3168342 2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine CAS No. 927974-92-3

2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine

Cat. No.: B3168342
CAS No.: 927974-92-3
M. Wt: 246.39 g/mol
InChI Key: MUMHLLSXRYCCFP-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine is an organic compound that belongs to the class of amines It features a piperidine ring attached to an ethanamine backbone, with a 4-(propan-2-yl)phenyl group as a substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine typically involves the following steps:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Attachment of the Ethanamine Backbone: The ethanamine backbone can be introduced via nucleophilic substitution reactions.

    Introduction of the 4-(propan-2-yl)phenyl Group: This step often involves Friedel-Crafts alkylation or other suitable aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or other oxidized derivatives.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of certain receptors.

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Signaling Pathways: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)-2-phenylethan-1-amine: Lacks the 4-(propan-2-yl) substituent.

    2-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine: Contains a morpholine ring instead of a piperidine ring.

Uniqueness

2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

IUPAC Name

2-piperidin-1-yl-2-(4-propan-2-ylphenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2/c1-13(2)14-6-8-15(9-7-14)16(12-17)18-10-4-3-5-11-18/h6-9,13,16H,3-5,10-12,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMHLLSXRYCCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CN)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Piperidin-1-yl)-2-[4-(propan-2-yl)phenyl]ethan-1-amine

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